molecular formula C19H14INO B4929049 N-2-biphenylyl-3-iodobenzamide

N-2-biphenylyl-3-iodobenzamide

Cat. No. B4929049
M. Wt: 399.2 g/mol
InChI Key: BVYBXSNXHBJKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-3-iodobenzamide, also known as GW405833, is a synthetic compound that is widely used in scientific research. It belongs to the class of benzamide derivatives and is a potent and selective antagonist of the cannabinoid CB1 receptor. GW405833 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-2-biphenylyl-3-iodobenzamide is a potent and selective antagonist of the cannabinoid CB1 receptor, which is widely expressed in the central nervous system and peripheral tissues. By blocking the activation of CB1 receptors, N-2-biphenylyl-3-iodobenzamide can modulate the endocannabinoid system and regulate various physiological processes, including appetite, energy expenditure, glucose metabolism, and neuronal signaling. N-2-biphenylyl-3-iodobenzamide has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By increasing the levels of anandamide, N-2-biphenylyl-3-iodobenzamide can enhance the anti-inflammatory and neuroprotective effects of the endocannabinoid system.
Biochemical and Physiological Effects:
N-2-biphenylyl-3-iodobenzamide has been found to have a range of biochemical and physiological effects, including the modulation of appetite, energy expenditure, glucose metabolism, and neuronal signaling. In animal studies, N-2-biphenylyl-3-iodobenzamide has been shown to reduce food intake and body weight, increase energy expenditure, and improve glucose tolerance. It has also been found to enhance the survival and function of neurons in the brain, and to reduce inflammation and oxidative stress in various tissues. These effects are thought to be mediated by the modulation of the endocannabinoid system and the inhibition of FAAH activity.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-3-iodobenzamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, its ability to modulate the endocannabinoid system, and its anti-inflammatory and neuroprotective properties. However, it also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited availability and high cost.

Future Directions

There are several future directions for the research and development of N-2-biphenylyl-3-iodobenzamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the exploration of its therapeutic potential in various diseases, and the investigation of its mechanism of action and molecular targets. Some potential areas of application include the treatment of obesity, diabetes, neurodegenerative disorders, and cancer. Additionally, the development of new analogs and derivatives of N-2-biphenylyl-3-iodobenzamide could lead to the discovery of more potent and selective compounds with improved therapeutic profiles.

Synthesis Methods

The synthesis of N-2-biphenylyl-3-iodobenzamide involves the condensation of 2-biphenylcarboxylic acid with 3-iodoaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with an amine, such as 2-aminoethanol, to yield N-2-biphenylyl-3-iodobenzamide. The overall synthesis route is shown in Figure 1.

Scientific Research Applications

N-2-biphenylyl-3-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurodegenerative disorders. In particular, it has been shown to have a significant impact on the endocannabinoid system, which plays a crucial role in regulating energy balance, glucose metabolism, and neuronal function. N-2-biphenylyl-3-iodobenzamide has also been found to exhibit anti-inflammatory, anti-oxidant, and anti-tumor properties, making it a promising candidate for the treatment of chronic diseases.

properties

IUPAC Name

3-iodo-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYBXSNXHBJKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-N-(2-phenylphenyl)benzamide

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